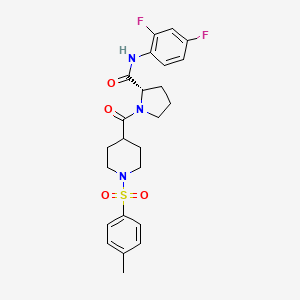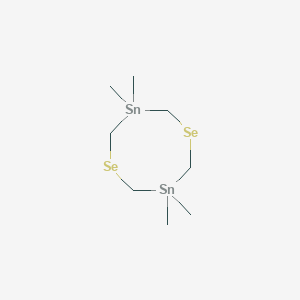
3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane is a unique organometallic compound that features both selenium and tin atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane typically involves the reaction of tetramethyltin with selenium compounds under controlled conditions. One common method involves the use of a selenium source, such as selenium dioxide, in the presence of a suitable solvent and catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The selenium and tin atoms can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides or selenones, while reduction may produce selenides or stannanes.
Aplicaciones Científicas De Investigación
3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with cellular components.
Industry: It is used in the development of advanced materials, including semiconductors and nanomaterials, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane exerts its effects involves its interaction with molecular targets such as enzymes and cellular receptors. The selenium and tin atoms play a crucial role in these interactions, facilitating electron transfer and other biochemical processes. The compound’s ability to form stable complexes with various biomolecules is key to its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane: This compound shares a similar tetramethyl structure but contains silicon instead of tin and selenium.
3,3,3’,3’-Tetramethyl-1,1’-spirobiindane-5,5’,6,6’-tetraol: Another compound with a tetramethyl structure, but with different functional groups and applications.
Uniqueness
3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane is unique due to the presence of both selenium and tin atoms, which impart distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
918904-69-5 |
|---|---|
Fórmula molecular |
C8H20Se2Sn2 |
Peso molecular |
511.6 g/mol |
Nombre IUPAC |
3,3,7,7-tetramethyl-1,5,3,7-diselenadistannocane |
InChI |
InChI=1S/2C2H4Se.4CH3.2Sn/c2*1-3-2;;;;;;/h2*1-2H2;4*1H3;; |
Clave InChI |
GEKJQHGMHFTZMT-UHFFFAOYSA-N |
SMILES canónico |
C[Sn]1(C[Se]C[Sn](C[Se]C1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


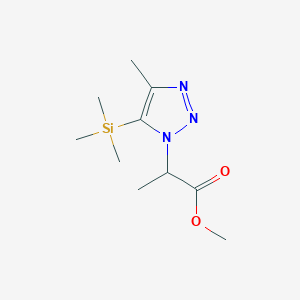
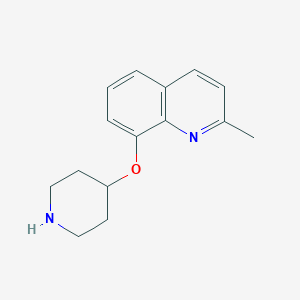
![2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B15174304.png)
![10,11-Dimethoxy-4-methyldibenzo[c,f]-2,7-naphthyridine-3,6-diamine](/img/structure/B15174316.png)
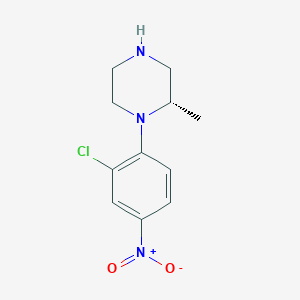

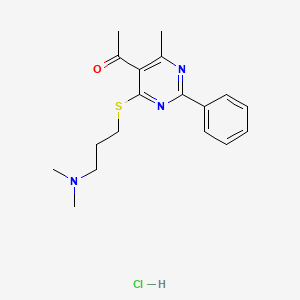
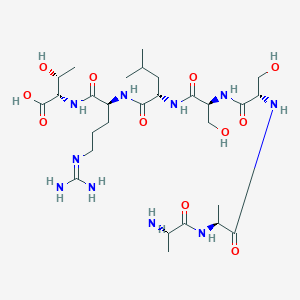
![2-[(Methylsulfanyl)methyl]pyrrolidine oxalate](/img/structure/B15174345.png)
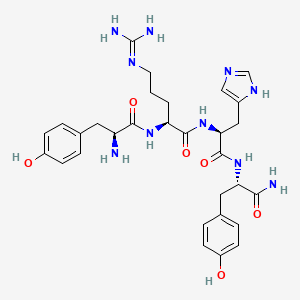
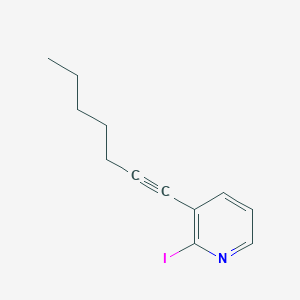
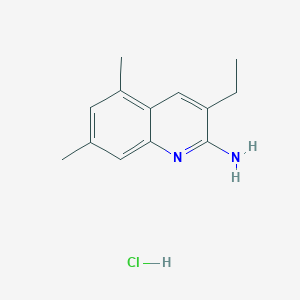
![N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B15174376.png)
